1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
CAS No.: 143979-44-6
Cat. No.: VC21134325
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143979-44-6 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) |
| Standard InChI Key | LNVFMMJOXRYVKX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 |
Introduction
It's worth noting that there are inconsistencies in CAS number assignments across the literature, which likely reflect different stereochemical specifications or isomeric forms of the compound. The CAS number 143979-44-6 generally refers to the non-stereochemically defined structure, while 123724-32-3 specifically identifies the (2R,3S) stereoisomer .
Chemical Structure and Properties
Structural Features and Stereochemistry
The compound features a pyrrolidine ring with substitutions at the 2 and 3 positions. The 2-position carries a carboxylic acid group, while the 3-position bears a phenyl group. The nitrogen atom of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group. This structure contains two stereogenic centers at positions 2 and 3 of the pyrrolidine ring, allowing for multiple stereoisomeric forms .
The (2R,3S) stereoisomer is particularly well-documented in the literature, representing a trans relationship between the phenyl and carboxylic acid groups on the pyrrolidine ring. This stereochemical configuration may confer specific reactivity or functional properties that make it valuable for certain synthetic applications .
Physical and Chemical Properties
While comprehensive physical property data is limited in the available sources, the following properties can be summarized:
Table 2: Physical and Chemical Properties
The carboxylic acid functionality makes this compound moderately acidic, while the Boc protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions. The phenyl group provides hydrophobicity and potential sites for further functionalization through aromatic substitution reactions.
Synthesis and Preparation
Synthetic Routes
Reaction Conditions and Considerations
The synthesis typically proceeds in two stages as documented in the literature:
Stage 1: Methyl (2R,3S)-N-(tert-butoxycarbonyl)-β-phenylprolinate is treated with lithium hydroxide in a methanol-water mixture at 20°C for 24 hours to hydrolyze the methyl ester .
Stage 2: The reaction mixture is subsequently treated with hydrogen chloride and citric acid in water to adjust pH and isolate the final product .
This synthetic approach allows for the stereoselective preparation of the (2R,3S) isomer with excellent yield (95%), making it an efficient process for obtaining the compound in its stereochemically pure form .
Applications and Significance
Role in Organic Synthesis
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid serves as a valuable building block in organic synthesis. The Boc protecting group on the nitrogen atom allows for selective reactivity of the carboxylic acid function, making it particularly useful in peptide synthesis and other coupling reactions. The compound's protected amine functionality enables controlled reactivity in multi-step synthetic sequences, preventing unwanted side reactions at the nitrogen center.
As a protected amino acid derivative, this compound can be incorporated into peptides and other biologically relevant molecules. The phenyl substituent adds hydrophobicity and potential for π-π interactions, which can be important for biological activity in final products.
Related Compounds and Structural Variants
Isomeric Forms
Several isomeric forms of this compound exist with varying positions of the functional groups or different stereochemical configurations:
Table 4: Related Isomeric Compounds
These structural variants offer different spatial arrangements of the functional groups, which can lead to different chemical reactivity and biological properties. The choice of which isomer to use depends on the specific requirements of the synthetic target or application .
Structural Significance
The positional and stereochemical variations in these related compounds can significantly affect their properties and applications:
These structural variations expand the toolkit available to synthetic chemists, allowing for fine-tuning of molecular properties for specific applications .
These safety parameters are inferred from data for related compounds and should be verified with a compound-specific safety data sheet when handling the material .
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